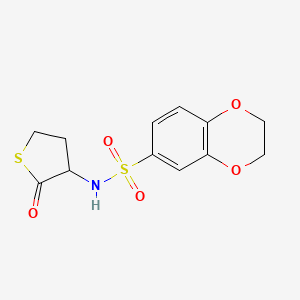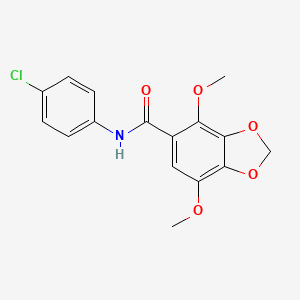![molecular formula C19H12Cl2N2O3S B11480114 5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline](/img/structure/B11480114.png)
5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE typically involves multiple steps, starting with the preparation of the benzodioxin and oxazoloquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to yield good results .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may result in various halogenated products.
Scientific Research Applications
5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-1-OXIDE-2,3-DIHYDRO-2-HYDROXY-1H-INDOLE-2-METHYL ESTER: Similar in structure but with different functional groups.
5-(2-CHLOROETHYL)-6-CHLORO-1,3-DIHYDRO-2H-INDOLE-2-ONE: Shares the indole moiety but differs in other structural aspects
Uniqueness
5-CHLORO-2-{[(6-CHLORO-2,4-DIHYDRO-1,3-BENZODIOXIN-8-YL)METHYL]SULFANYL}-[1,3]OXAZOLO[4,5-H]QUINOLINE is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H12Cl2N2O3S |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
5-chloro-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-[1,3]oxazolo[4,5-h]quinoline |
InChI |
InChI=1S/C19H12Cl2N2O3S/c20-12-4-10-7-24-9-25-17(10)11(5-12)8-27-19-23-15-6-14(21)13-2-1-3-22-16(13)18(15)26-19/h1-6H,7-9H2 |
InChI Key |
UVZHFHGDWYZZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NC4=CC(=C5C=CC=NC5=C4O3)Cl)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl {[5-amino-3,3,4-tricyano-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-2-yl]methyl}phosphonate](/img/structure/B11480034.png)

![(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B11480050.png)
![N-(4-{[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11480052.png)
![2-amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-4,4a,5,6,7,8-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B11480055.png)
![Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyrimidinylamino)-, ethyl ester](/img/structure/B11480065.png)
![2-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11480075.png)

![N-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11480087.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11480092.png)
![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11480093.png)
![3-(4-fluorophenyl)-N-{2-[(phenoxyacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480098.png)
![3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11480101.png)
![Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B11480108.png)
